Garcinone D

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de xantonas, incluyendo Garcinone D, típicamente involucra el uso de polifenoles y ácidos salicílicos. Un método clásico involucra calentar estos compuestos con anhídrido acético como agente deshidratante. Otro método utiliza cloruro de zinc y cloruro de fosforilo para producir xantonas en mejores rendimientos y tiempos de reacción más cortos .

Métodos de Producción Industrial: La producción industrial de this compound está menos documentada, pero generalmente sigue los principios de la síntesis orgánica que involucra reactivos ecológicos y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Métodos como el calentamiento por microondas y el uso de catalizadores metálicos como paladio y cobre han sido explorados para una síntesis eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Garcinone D experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado para formar quinonas.

Reducción: Puede ser reducido para formar hidroquinonas.

Sustitución: Reacciones de sustitución electrófila pueden ocurrir en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y agentes nitrantes bajo condiciones ácidas o básicas.

Productos Principales:

Oxidación: Quinonas.

Reducción: Hidroquinonas.

Sustitución: Xantonas halogenadas o nitradas.

Aplicaciones Científicas De Investigación

Biological Activities

Garcinone D exhibits a range of biological activities, including:

- Neuroprotection : Research indicates that this compound promotes the proliferation of C17.2 neural stem cells through the activation of the STAT3/Cyclin D1 pathway and Nrf2/HO-1 signaling pathways. This suggests its potential role in neuroregenerative therapies .

- Intestinal Barrier Protection : In studies involving HT-29 cells, this compound was shown to enhance tight junction protein levels and inhibit oxidative stress-induced intestinal epithelial barrier dysfunction. This dual mechanism suggests its utility in gastrointestinal health .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation through various pathways, making it a candidate for conditions characterized by chronic inflammation .

Neurodegenerative Disorders

This compound's ability to promote neural stem cell proliferation positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of critical pathways involved in cell survival and proliferation could aid in developing regenerative strategies .

Gastrointestinal Health

By protecting the intestinal barrier and enhancing tight junction integrity, this compound may be beneficial in treating conditions like inflammatory bowel disease (IBD) and other gastrointestinal disorders where barrier dysfunction plays a key role .

Cancer Therapy

Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanisms may include modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation in cancer treatment protocols .

Case Study 1: Neuroprotection

A study conducted on C17.2 neural stem cells demonstrated that this compound significantly increased cell proliferation and survival rates compared to control groups. The findings suggest its potential application in therapies aimed at enhancing neural regeneration post-injury or in neurodegenerative diseases .

Case Study 2: Intestinal Health

In an experimental model using HT-29 cells, this compound was shown to significantly improve epithelial barrier function by upregulating proteins associated with tight junctions, thereby providing insights into its potential use for preventing or treating gastrointestinal disorders related to barrier dysfunction .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Activation of STAT3/Cyclin D1 pathway | Enhanced neural stem cell proliferation |

| Gastrointestinal Health | Upregulation of tight junction proteins | Improved intestinal barrier function |

| Cancer Therapy | Induction of apoptosis and inhibition of tumor growth | Potential anticancer agent |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduction of chronic inflammation |

Mecanismo De Acción

Garcinone D ejerce sus efectos a través de múltiples mecanismos:

Actividad Antioxidante: Activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), promoviendo la expresión de enzimas antioxidantes y reduciendo el estrés oxidativo.

Actividad Anticancerígena: Induce apoptosis, autofagia y detención del ciclo celular en células cancerosas.

Actividad Neuroprotectora: Inhibe la agregación de beta-amiloide y mejora la neuroprotección al aumentar los niveles de proteína de la hemo oxigenasa-1 (HO-1).

Comparación Con Compuestos Similares

Garcinone D es único entre las xantonas debido a sus características estructurales específicas y actividades biológicas. Los compuestos similares incluyen:

Alfa-Mangostina: Conocida por sus potentes propiedades antioxidantes y anticancerígenas.

Gama-Mangostina: Exhibe fuertes efectos neuroprotectores.

Garcinone C: Similar en estructura pero difiere en su patrón de sustitución, lo que lleva a diferentes actividades biológicas.

This compound destaca por su capacidad de penetrar la barrera hematoencefálica y sus actividades multifuncionales contra diversas enfermedades .

Actividad Biológica

Garcinone D (GarD), a natural xanthone derived from Garcinia mangostana, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, pharmacological potential, and implications for health.

Overview of this compound

This compound is part of a broader class of compounds known as xanthones, which are recognized for their antioxidant, anti-inflammatory, and anticancer properties. Research indicates that GarD exhibits significant biological effects, particularly in promoting cell proliferation and enhancing cellular protective mechanisms.

- Cell Proliferation :

- Antioxidant Activity :

- Anti-Inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neural Stem Cell Proliferation : A study demonstrated that GarD significantly promotes the proliferation of neural stem cells via the STAT3/Cyclin D1 pathway, indicating its potential in neuroregenerative therapies .

- Intestinal Health : Research showed that GarD protects against intestinal epithelial barrier dysfunction by enhancing tight junction integrity and inhibiting reactive oxygen species (ROS) production. This dual mechanism could be beneficial in treating gastrointestinal disorders .

- Oxidative Stress Response : Another study highlighted that GarD activates Nrf2-mediated pathways, which are crucial for cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins such as HO-1 .

Propiedades

IUPAC Name |

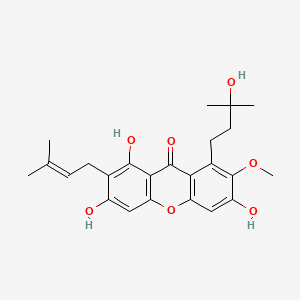

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNCRUIKOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420547 | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107390-08-9 | |

| Record name | Garcinone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 204 °C | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.